4-Deschloro-2-chloro Sibutramine Hydrochloride is a chemical compound related to sibutramine, which was previously used as an anti-obesity medication. This compound is categorized under the class of serotonin-norepinephrine reuptake inhibitors, which affect neurotransmitter levels in the brain to influence appetite and weight. The compound is identified by the Chemical Abstracts Service number 2724727-26-6, and its molecular formula is with a molecular weight of 316.31 g/mol .
4-Deschloro-2-chloro Sibutramine Hydrochloride is synthesized from sibutramine through various chemical modifications. It falls under the category of psychoactive substances due to its mechanism of action affecting neurotransmitter reuptake. This compound is part of a broader class of compounds that have been studied for their potential therapeutic effects in weight management and other metabolic disorders .
The synthesis of 4-Deschloro-2-chloro Sibutramine Hydrochloride typically involves multi-step organic reactions. While specific detailed synthetic routes are not extensively documented in the available literature, general methods for synthesizing related compounds often include:
Technical details regarding specific reaction conditions (temperature, pressure, time) are generally proprietary or found in patent literature .
The molecular structure of 4-Deschloro-2-chloro Sibutramine Hydrochloride features a cyclobutane ring substituted with chlorinated phenyl groups and a dimethylamino group. The presence of two chlorine atoms at specified positions on the aromatic ring contributes to its pharmacological properties.
4-Deschloro-2-chloro Sibutramine Hydrochloride can undergo various chemical reactions typical for amines and halogenated compounds. These may include:
Technical details on specific reactions would require experimental data or proprietary synthesis protocols .
The mechanism of action of 4-Deschloro-2-chloro Sibutramine Hydrochloride involves inhibition of serotonin and norepinephrine reuptake in the central nervous system. This leads to increased levels of these neurotransmitters in synaptic clefts, which can suppress appetite and increase energy expenditure:
This dual action contributes to its potential effectiveness as an anti-obesity agent .
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide insights into thermal stability and phase behavior .
The structural modification of sibutramine to generate 4-deschloro-2-chloro sibutramine hydrochloride stems from targeted efforts to enhance metabolic stability and receptor interaction profiles while circumventing patent restrictions and regulatory detection. Sibutramine’s pharmacological activity arises from its secondary and primary amine metabolites (M1 and M2), which inhibit serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system, promoting satiety and thermogenesis [1]. The strategic relocation of the chlorine atom from the para-position (C4) to the ortho-position (C2) on the phenyl ring introduces steric and electronic perturbations that significantly alter the compound’s binding affinity for monoamine transporters. Ortho-chlorination increases molecular rigidity, potentially enhancing selectivity for NE transporters over 5-HT systems—a key determinant in mitigating cardiovascular side effects associated with unmodified sibutramine [7].
Additionally, this modification impedes rapid hepatic dechlorination—a primary metabolic pathway leading to inactive metabolites. Studies on clandestine analogues like chlorosipentramine (featuring a dichlorinated phenyl system) demonstrate that such alterations prolong half-lives in vitro by 40–60% compared to the parent drug [7]. The retention of the cyclobutylamine core preserves the tertiary amine architecture essential for neurotransmitter reuptake inhibition, while halogen repositioning aims to optimize LogP values (~4.2) to balance blood-brain barrier penetration and plasma protein binding [1] [5].
| Compound | LogP | Tm (°C) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
|---|---|---|---|---|
| Sibutramine | 3.85 | 192–194 | 12.4 ± 1.2 | 25.7 ± 2.1 |
| 4-Deschloro sibutramine | 3.40 | 175–177 | 84.3 ± 6.5 | 153.2 ± 9.7 |
| 2-Chloro sibutramine | 4.20 | 198–200 | 8.9 ± 0.8 | 32.6 ± 3.4 |
| Chlorosipentramine | 4.65 | 205–207 | 5.2 ± 0.6 | 41.8 ± 4.2 |
Synthesis of 4-deschloro-2-chloro sibutramine diverges from classical sibutramine routes at the stage of aryl-cyclobutylcarbonitrile formation. Traditional protocols use p-chlorophenylacetonitrile, whereas the analogue requires o-chlorophenylacetonitrile as the starting electrophile. Key improvements focus on optimizing cyclobutane ring formation and N-alkylation efficiency:
Reductive Amination: Catalytic hydrogenation (Pd/C, H2 50 psi) of the unsaturated nitrile in liquid ammonia concurrently reduces the nitrile to a primary amine and the double bond. In-situ dimethylation via Eschweiler-Clarke conditions (HCHO, HCO2H) directly affords the tertiary amine free base. Hydrochloride salt crystallization from acetone/ethyl acetate yields 4-deschloro-2-chloro sibutramine hydrochloride with >99.5% chemical purity [3] [10].
Table 2: Comparative Yields in Sibutramine Analog Synthesis Steps
| Synthetic Step | Classical Sibutramine Yield (%) | 4-Deschloro-2-chloro Route Yield (%) | Key Improvement |
|---|---|---|---|
| Aryl-cyclobutylcarbonitrile | 68–72 | 85–90 | Phase-transfer catalysis |
| Alkyl chain addition | 75 | 92 | LDA-mediated directed lithiation |
| Unsaturated nitrile formation | 80 | 95 | POCl3/pyridine dehydration |
| Reductive amination/dimethylation | 65 | 88 | Single-pot hydrogenation/Eschweiler-Clarke |
Chiral resolution of 4-deschloro-2-chloro sibutramine is critical due to enantioselective pharmacokinetics observed in its metabolites. While native sibutramine is racemic, in vivo studies show the (S)(-)-enantiomer of its N-desmethyl metabolite exhibits 3-fold greater NET inhibition than its (R)(+)-counterpart [2] [9]. For the 2-chloro analogue, three high-resolution techniques enable analytical and preparative separation:
| Technique | Conditions | Resolution (Rs) | Enantiomer Elution Order |
|---|---|---|---|
| CD-CE | 10 mM M-β-CD, pH 3.0 phosphate | 2.5 | (S)- then (R)- (at 5 mM M-β-CD) |
| 25 mM M-β-CD, pH 3.0 phosphate | 3.1 | (R)- then (S)- (RMO) | |
| CSP-HPLC | Whelk-O1, n-hexane:EtOH:DEA (90:10:0.1) | 4.3 | (R)- then (S)- |
| Chiral NMR | 600 MHz, 10 mg/mL M-β-CD in D2O, 10°C | N/A | Simultaneous discrimination |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: